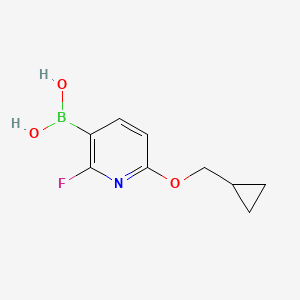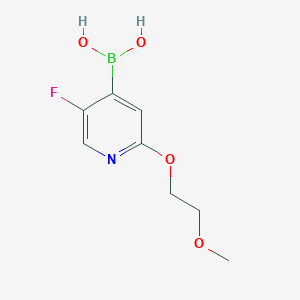![molecular formula C17H13N3OS B3060369 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide CAS No. 306979-39-5](/img/structure/B3060369.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
概要
説明
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core fused with a thiophene ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminobenzamide with thiophene-2-carboxylic acid under reflux conditions in the presence of a suitable dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane. The intermediate product is then cyclized to form the quinazoline ring system, followed by further functionalization to introduce the thiophene moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, dichloromethane, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinazoline derivatives .
科学的研究の応用
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
類似化合物との比較
Similar Compounds
Similar compounds to N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide include other quinazoline derivatives such as:
- 4-(thiophen-2-yl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
- Dihydrobenzo[h]quinazolin-2-yl thiourea compounds
- 3-benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the quinazoline and thiophene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(14-6-3-9-22-14)20-17-18-10-12-8-7-11-4-1-2-5-13(11)15(12)19-17/h1-6,9-10H,7-8H2,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWRFBMYXOFTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377671 | |
| Record name | N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306979-39-5 | |
| Record name | N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(2,6-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3060299.png)



![1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine](/img/structure/B3060307.png)

